3-Iodoimidazo[1,2-a]pyrimidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodoimidazo[1,2-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that has garnered significant attention in the fields of organic synthesis and pharmaceutical chemistry. This compound is characterized by the presence of an imidazo[1,2-a]pyrimidine core, which is further functionalized with an iodine atom at the 3-position and a carboxylic acid group at the 2-position. The unique structure of this compound makes it a valuable scaffold for the development of new drugs and chemical entities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodoimidazo[1,2-a]pyrimidine-2-carboxylic acid typically involves the cyclization of appropriate precursors followed by iodination. One common method involves the use of α-bromoketones and 2-aminopyridines under specific reaction conditions. For instance, the cyclization can be promoted by I2 and TBHP (tert-Butyl hydroperoxide) in toluene, resulting in the formation of the imidazo[1,2-a]pyrimidine core .
Industrial Production Methods: Industrial production of this compound may involve continuous flow systems and microreactor-based approaches to ensure high yield and purity. These methods allow for precise control over reaction conditions, leading to efficient and scalable synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-Iodoimidazo[1,2-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the iodine atom or other functional groups.
Substitution: The iodine atom at the 3-position can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups at the 3-position .
Scientific Research Applications
3-Iodoimidazo[1,2-a]pyrimidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a valuable building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and probes for studying biological processes.
Mechanism of Action
The mechanism of action of 3-Iodoimidazo[1,2-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. For instance, it has been shown to inhibit Rab11A prenylation, which is crucial for intracellular trafficking and signaling . The exact pathways and targets may vary based on the specific application and derivative of the compound.
Comparison with Similar Compounds
- 3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid
- 3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
- 3-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
Comparison: Compared to its analogs, 3-Iodoimidazo[1,2-a]pyrimidine-2-carboxylic acid exhibits unique reactivity and biological activity due to the presence of the iodine atom. The larger atomic radius and higher electronegativity of iodine can influence the compound’s interaction with molecular targets and its overall stability. This makes it a distinct and valuable compound for various applications .
Properties
Molecular Formula |
C7H4IN3O2 |
---|---|
Molecular Weight |
289.03 g/mol |
IUPAC Name |
3-iodoimidazo[1,2-a]pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C7H4IN3O2/c8-5-4(6(12)13)10-7-9-2-1-3-11(5)7/h1-3H,(H,12,13) |
InChI Key |
KJNMLCHMOLRNQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(N=C2N=C1)C(=O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.